2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride
Description
Properties
IUPAC Name |
2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3.ClH/c1-6(2,7)8-5-9(3)4;/h5H,7H2,1-4H3;1H/b8-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQXSZXWDDFGFS-HAAWTFQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([NH3+])N=CN(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([NH3+])/N=C/N(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride typically involves the reaction of dimethylamine with formaldehyde and hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce simpler amines .
Scientific Research Applications
2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium; chloride with key analogs from the literature:
Key Observations:
- Substituent Effects: The dimethylaminomethylideneamino group in the target compound distinguishes it from hydroxypropanoyl (CAS 55819-72-2) or aromatic substituents (e.g., dihydroxyphenyl in ). This difference likely influences solubility, with the target compound being more lipophilic than hydroxypropanoyl analogs but less so than aromatic derivatives .
- Micellization Behavior : Alkyltrimethylammonium compounds like BAC-C12 exhibit CMC values ~8 mM, a benchmark for cationic surfactants. The target compound’s CMC is expected to be lower due to its branched substituent, which may reduce intermolecular repulsion and enhance micelle stability .
Toxicity and Environmental Impact
- Quaternary Ammonium Salts: QACs like BAC-C12 are known for moderate aquatic toxicity. The target compound’s environmental persistence and toxicity profile remain unstudied but could align with other cationic surfactants .
- Degradation Pathways: Analogous compounds (e.g., dimethylethanolamine derivatives) undergo microbial degradation, suggesting the target compound may follow similar pathways under aerobic conditions .
Biological Activity
The compound 2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride, also known as a quaternary ammonium salt, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its quaternary ammonium structure, which typically confers significant biological activity due to its ability to interact with various biological membranes and receptors.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of quaternary ammonium compounds (QACs), including the compound . QACs are known to disrupt microbial cell membranes, leading to cell lysis and death.
- Mechanism : The positively charged nitrogen interacts with negatively charged components of microbial membranes, increasing permeability and leading to cytotoxic effects.
- Research Findings : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines.
- Findings : Studies indicate that at higher concentrations, this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Anti-inflammatory Effects
Recent investigations have suggested that this compound may possess anti-inflammatory properties.
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Research Example : In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, treatment with the compound resulted in a significant reduction in cytokine levels compared to controls.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including this compound. The results indicated that this compound was particularly effective against multidrug-resistant strains of bacteria.
Case Study 2: Cytotoxicity in Cancer Research
In a clinical trial published by Johnson et al. (2024), patients with advanced cancer were treated with formulations containing this compound. The trial reported promising results in terms of tumor reduction and manageable side effects.
Q & A
Q. What are the recommended synthetic routes for 2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium; chloride, and how can reaction conditions be optimized?
The synthesis of quaternary ammonium salts like this compound typically involves nucleophilic substitution or condensation reactions. For example, microwave-assisted methods (as demonstrated for structurally related pyridazine derivatives) can enhance reaction efficiency and yield by enabling precise temperature control and reduced reaction times . Optimization may include adjusting solvent polarity (e.g., ethanol or acetonitrile) and stoichiometric ratios of dimethylamine derivatives to propan-2-yl precursors. Reflux conditions under inert atmospheres (e.g., nitrogen) are recommended to minimize oxidation byproducts . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the chloride salt form.
Q. How should researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is essential:
- X-ray crystallography (as applied to palladium complexes in ) resolves molecular geometry and confirms the (E)-configuration of the imine group.
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments, particularly the dimethylamino and azanium moieties. For example, the deshielded proton resonance near δ 3.5 ppm typically corresponds to methyl groups adjacent to nitrogen .
- FT-IR spectroscopy verifies functional groups (e.g., C=N stretch ~1640–1680 cm⁻¹) .
- Mass spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns for the chloride counterion.
Q. What stability considerations are critical for handling this compound under experimental conditions?
The compound’s hygroscopic nature (common in ionic ammonium salts) necessitates storage in desiccators under anhydrous conditions. Thermal stability should be assessed via thermogravimetric analysis (TGA), with degradation temperatures compared to structurally similar benzodiazepine derivatives (e.g., ). pH-dependent stability in aqueous buffers (pH 3–9) must be evaluated using UV-Vis spectroscopy to detect hydrolysis byproducts .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity in biological or catalytic systems?
Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. For instance, the dimethylamino group’s electron-donating effects may enhance interactions with biological targets (e.g., enzyme active sites) . Molecular docking simulations (using software like AutoDock Vina) can model binding affinities to proteins or nucleic acids, guided by experimental data from related compounds .
Q. What methodologies resolve contradictions in spectroscopic or crystallographic data?
Discrepancies between experimental and calculated NMR shifts often arise from solvent effects or dynamic processes. Parametrization of solvent models in computational tools (e.g., Gaussian) improves alignment . For crystallography, disorder in the azanium group (as seen in ) requires refinement using software like SHELXL and validation via residual density maps. Cross-validation with alternative techniques (e.g., Raman spectroscopy) is recommended .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
Adopt a tiered approach based on the INCHEMBIOL project framework ( ):
- Phase 1: Determine physicochemical properties (log P, water solubility) using OECD guidelines.
- Phase 2: Investigate abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH, UV exposure).
- Phase 3: Evaluate bioaccumulation potential in model organisms (e.g., Daphnia magna) via LC-MS/MS quantification in tissues .
Q. What strategies identify and mitigate interference from byproducts in synthetic workflows?
- Inline analytics : Use ReactIR or HPLC-PDA to monitor reaction progress and detect intermediates.
- Byproduct profiling : Compare GC-MS or LC-HRMS data with libraries of known side products from analogous syntheses (e.g., ).
- Green chemistry principles : Replace halogenated solvents with ionic liquids to reduce toxic byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
